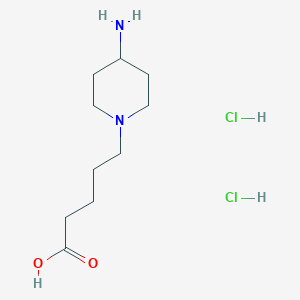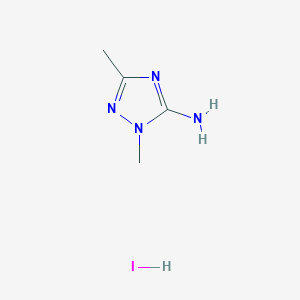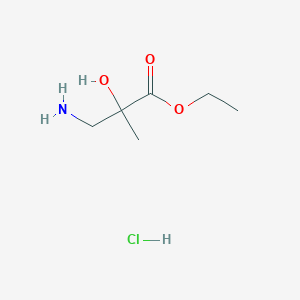![molecular formula C8H7FN2O B1448574 (7-Fluoroimidazo[1,2-a]piridin-2-il)metanol CAS No. 1648841-49-9](/img/structure/B1448574.png)
(7-Fluoroimidazo[1,2-a]piridin-2-il)metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry:
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology:
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine:
Industry:
Mecanismo De Acción
Target of Action
Related compounds in the imidazo[1,2-a]pyridine class have been known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, suggesting that they may interact with multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can alter the expression of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can exhibit toxic or adverse effects . These effects can include enzyme inhibition, disruption of cellular metabolism, and changes in cell signaling pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can influence the activity of other metabolic enzymes, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within tissues can also be influenced by its binding to proteins, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules, further influencing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine ring . The fluorine atom is then introduced via electrophilic fluorination, and the methanol group is added through a nucleophilic substitution reaction .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the fluorine and methanol groups.
7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A similar compound with a chlorine atom instead of fluorine.
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol: A similar compound with an ethanol group instead of methanol.
Uniqueness:
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methanol group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJBGJMDCVSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)









